![molecular formula C₁₀H₁₄ClN₅O₂ B1145070 2-amino-9-[3-(chloromethyl)-4-hydroxybutyl]-1H-purin-6-one CAS No. 100199-40-4](/img/structure/B1145070.png)
2-amino-9-[3-(chloromethyl)-4-hydroxybutyl]-1H-purin-6-one
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Overview
Description
2-amino-9-[3-(chloromethyl)-4-hydroxybutyl]-1H-purin-6-one, also known as 2-A9-CM4-OH-P, is an important compound in the field of organic chemistry. It is a purine derivative and is used in the synthesis of a variety of compounds. It is also used in the synthesis of pharmaceuticals and other compounds. The synthesis of 2-A9-CM4-OH-P has been studied extensively, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments are well-known.
Scientific Research Applications
Antiviral Medication
Dehydroxy-(chloro) Penciclovir is an impurity standard of Penciclovir . Penciclovir, a guanine analogue, is a topical antiviral medication used for the treatment of herpes simplex virus (HSV) infections, including cold sores and genital herpes . It requires phosphorylation by viral thymidine kinase to its active form, penciclovir triphosphate, which competitively inhibits the incorporation of deoxyguanosine triphosphate into the growing viral DNA chain . This disruption in viral DNA synthesis limits the replication of the virus, reducing the severity and duration of herpes infections .
Topical Treatment
Penciclovir is commonly formulated in creams or topical solutions . This allows for localized application and minimizes systemic absorption, thereby providing effective and targeted relief for affected individuals .
Drug Discovery
Chlorinated compounds, such as Dehydroxy-(chloro) Penciclovir, represent a family of compounds promising for use in medicinal chemistry . They have diverse biological agents and drugs in the pharmaceutical industries for the discovery and development of more potent and effective chlorinated drugs against numerous diseases .
Mechanism of Action
Target of Action
Dehydroxy-(chloro) Penciclovir, also known as 2-amino-9-[3-(chloromethyl)-4-hydroxybutyl]-1H-purin-6-one or Penciclovir Impurity A, primarily targets the Herpes Simplex Virus types 1 (HSV-1) and 2 (HSV-2) . These viruses are responsible for causing various herpesvirus infections.
Mode of Action
The compound’s mode of action involves a series of biochemical reactions. Initially, it is inactive. Upon entering a cell infected with HSV-1 or HSV-2, the viral thymidine kinase phosphorylates Dehydroxy-(chloro) Penciclovir to a monophosphate form . This is the rate-limiting step in the activation of the compound . Cellular kinases then convert this monophosphate form into the active Dehydroxy-(chloro) Penciclovir triphosphate .
The activated Dehydroxy-(chloro) Penciclovir triphosphate selectively inhibits the viral DNA polymerase by competing with deoxyguanosine triphosphate . This competition impairs the ability of the virus to replicate within the cell .
Biochemical Pathways
The biochemical pathway involved in the action of Dehydroxy-(chloro) Penciclovir is the viral DNA replication pathway. By inhibiting the viral DNA polymerase, the compound disrupts the replication of the viral DNA, thereby preventing the proliferation of the virus .
Pharmacokinetics
It is also known that the volume of distribution of Penciclovir after intravenous administration is more than 1 L/kg, indicating extensive distribution into the tissue .
properties
IUPAC Name |
2-amino-9-[3-(chloromethyl)-4-hydroxybutyl]-1H-purin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN5O2/c11-3-6(4-17)1-2-16-5-13-7-8(16)14-10(12)15-9(7)18/h5-6,17H,1-4H2,(H3,12,14,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNXFLMNYSWWKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1CCC(CO)CCl)N=C(NC2=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-9-[3-(chloromethyl)-4-hydroxybutyl]-1H-purin-6-one |
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